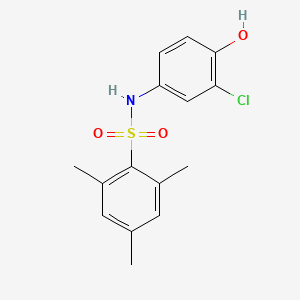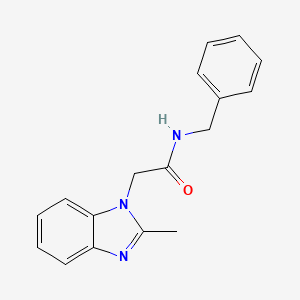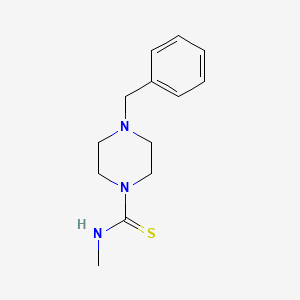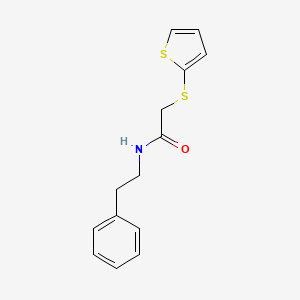![molecular formula C14H11N3O3 B5878455 N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5878455.png)
N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide, also known as FOA, is a chemical compound that has gained attention in the scientific community for its potential applications in medicinal chemistry and drug discovery. FOA has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Mécanisme D'action
N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide exerts its biological activities through various mechanisms of action. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune response. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, this compound has been shown to inhibit the activity of viral RNA polymerase, thereby inhibiting viral replication.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. This compound has also been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, this compound has been shown to inhibit the replication of certain viruses, thereby reducing viral load.
Avantages Et Limitations Des Expériences En Laboratoire
N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit various biological activities, making it a promising candidate for drug discovery. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has not been extensively studied in clinical trials, and its safety and efficacy in humans are not well established.
Orientations Futures
There are several future directions for further research on N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide. One potential area of research is the development of novel this compound derivatives with improved solubility and bioavailability. Additionally, further research is needed to establish the safety and efficacy of this compound in humans. This compound may also have potential applications in the treatment of viral infections, and further research is needed to explore this possibility. Finally, this compound may have potential applications in the treatment of other inflammatory conditions, such as autoimmune diseases, and further research is needed to explore this possibility.
Méthodes De Synthèse
N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide can be synthesized through a multistep process involving the reaction of 2-furylcarboxylic acid with thionyl chloride to form 2-furylchloride, which is then reacted with hydrazine hydrate to produce 2-furylhydrazine. The resulting compound is then reacted with 4-nitrobenzoyl chloride to form 3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl]-4-nitrobenzoate, which is then reduced with sodium dithionite to yield this compound.
Applications De Recherche Scientifique
N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting angiogenesis. Additionally, this compound has been shown to exhibit anti-viral properties by inhibiting the replication of certain viruses.
Propriétés
IUPAC Name |
N-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c1-9(18)15-11-5-2-4-10(8-11)13-16-17-14(20-13)12-6-3-7-19-12/h2-8H,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBMEYVHUQQCII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=NN=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(isobutyrylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid](/img/structure/B5878378.png)




![1-[3-(4-fluorophenyl)acryloyl]-4-(2-pyridinyl)piperazine](/img/structure/B5878417.png)


![7-methyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5878434.png)
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-(2-phenylethyl)urea](/img/structure/B5878439.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]nicotinamide](/img/structure/B5878447.png)

![N-(tert-butyl)-2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5878481.png)
![methyl 2-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5878484.png)